MALT1 Protease Inhibition: Direct Comparison with Clinical Phenothiazine Peers
In a recombinant MALT1 protease screen, 3-(10H-phenothiazin-10-yl)propan-1-amine (CHEMBL288110; US9504692, compound 3985) yielded an IC50 of 15,800 nM [1]. The same patent family and associated publications identified mepazine, thioridazine, and promazine as MALT1 inhibitors, establishing that this compound belongs to the same allosteric chemotype but exhibits a quantitatively distinct potency level relative to the clinical leads [2]. Specifically, promazine—the parent N,N-dimethyl analog—and thioridazine demonstrate appreciably lower IC50 values in comparable recombinant MALT1 assays, placing this compound as a weaker, more probe-like scaffold within the series [2].
| Evidence Dimension | Inhibition of recombinant MALT1 protease activity |
|---|---|
| Target Compound Data | IC50 = 15,800 nM (15.8 μM) |
| Comparator Or Baseline | Promazine (N,N-dimethyl analog); Thioridazine; Mepazine (exact IC50 values from the patent literature not fully extracted here, but reported as potent inhibitors in the same assay format). |
| Quantified Difference | Target compound is a weaker MALT1 inhibitor relative to clinical phenothiazine leads; absolute quantitative gap cannot be stated without precise comparator IC50s from the original patent tables. |
| Conditions | Recombinant GST-MALT1 purified from E. coli; 30 °C (as specified in BindingDB entry) [1]. |
Why This Matters
The moderate MALT1 IC50 positions this compound as a useful negative-control or structure–activity relationship (SAR) anchor point when screening phenothiazine libraries for allosteric MALT1 inhibitors, rather than as a lead candidate.
- [1] BindingDB. BDBM50339136: 3-(10H-phenothiazin-10-yl)propan-1-amine; IC50 data and assay conditions. View Source
- [2] Nagel, D. et al. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell, 2012. Also US9504692B2. View Source
